N-BENZOYL-N'-(2-FURYLMETHYL)GUANIDINE -

N-BENZOYL-N'-(2-FURYLMETHYL)GUANIDINE

Catalog Number: EVT-4150536
CAS Number:
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section outlines compounds structurally related to N-[methyl]benzamide based on the provided scientific literature. The relationships are based on shared structural features and chemical categories.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a potent class I selective histone deacetylase (HDAC) inhibitor. [] It exhibits potent in vitro inhibitory activity against human class I HDAC isoforms and human myelodysplastic syndrome (SKM-1) cell lines. [] Preclinical studies have demonstrated its effectiveness in inducing apoptosis and G1 cell cycle arrest in cancer cells. []

Relevance: Both (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide and N-[methyl]benzamide share a central benzamide moiety. This structural similarity suggests potential overlapping pharmacological profiles, especially considering the importance of benzamides in medicinal chemistry.

N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide

Compound Description: N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide belongs to a class of compounds known as histone deacetylase (HDAC) inhibitors. [] It was investigated for its potential to enhance the effects of radiation therapy in the treatment of gastrointestinal adenocarcinoma cells. [] The study demonstrated that pre-treatment with this compound significantly increased radiation-induced cell death in these cancer cells. []

Relevance: This compound shares a core benzamide structure with N-[methyl]benzamide. Additionally, both compounds possess an amino group connected to the benzamide moiety through a linker. This structural similarity suggests a potential shared mechanism of action or biological activity.

Relevance: This compound and N-[methyl]benzamide belong to the same class of compounds, namely substituted benzamides. They share a common core structure, differing in the substituents on the phenyl ring and the nitrogen of the amide group. This structural similarity makes it a relevant comparison point for understanding the structure-activity relationship of N-[methyl]benzamide.

N-( 2-{ [ ( 2-Hydroxy-naphtalen-1-yl )-phenyl-methyl ]-amino }-ethyl )-3 , 4-dinitro-benzamide

Compound Description: N-( 2-{ [ ( 2-Hydroxy-naphtalen-1-yl )-phenyl-methyl ]-amino }-ethyl )-3 , 4-dinitro-benzamide represents a novel naphthol derivative successfully synthesized and characterized. [] The synthetic procedure employed a three-component system involving β-naphthol, benzaldehyde, and ethylenediamine. [] Further reaction with 3,5-dinitrobenzoic acid yielded the target compound, N-( 2-{ [ ( 2-Hydroxy-naphtalen-1-yl )-phenyl-methyl ]-amino }-ethyl )-3 , 4-dinitro-benzamide. []

Relevance: Both N-( 2-{ [ ( 2-Hydroxy-naphtalen-1-yl )-phenyl-methyl ]-amino }-ethyl )-3 , 4-dinitro-benzamide and N-[methyl]benzamide share the benzamide core structure. This structural motif is crucial for various biological activities, making this compound relevant for comparison and understanding the structure-activity relationship of benzamide derivatives.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, widely known as Imatinib, is a prominent therapeutic agent used in leukemia treatment. [] Its mechanism of action involves the specific inhibition of tyrosine kinases. [] While typically characterized as its piperazin-1-ium salt, the crystal structure of the freebase form of Imatinib has been elucidated, revealing an extended conformation. []

Relevance: Imatinib, with its benzamide core, shares a structural feature with N-[methyl]benzamide. Although Imatinib possesses a more complex structure overall, this shared motif suggests the possibility of some overlapping pharmacological properties between the two compounds.

((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide)

Compound Description: ((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide has been investigated for its potential in treating Alzheimer's disease. [] Acting as a glycogen synthase kinase-3β (GSK-3β) inhibitor, this compound has shown promising results in preclinical studies using rat models of Alzheimer's disease. []

Relevance: While ((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide and N-[methyl]benzamide differ in their core structure, both contain a crucial imino group (-C=N-) within their structure. This functional group is often involved in biological interactions and might contribute to shared or distinct pharmacological activities.

N-(4-(Amino(imino)methyl)benzyl)-2-((R)-4-benzyl-3-oxo-morpholin-2-yl)-acetamide

Compound Description: N-(4-(Amino(imino)methyl)benzyl)-2-((R)-4-benzyl-3-oxo-morpholin-2-yl)-acetamide represents a new thrombin inhibitor synthesized via a chemoenzymatic method. [] The process involved synthesizing (4-Benzyl-3-oxo-morpholin-2-yl)-acetic acid methyl ester, resolving its enantiomers enzymatically, and subsequently converting the desired enantiomer into N-(4-(Amino(imino)methyl)benzyl)-2-((R)-4-benzyl-3-oxo-morpholin-2-yl)-acetamide. []

Relevance: The "amino(imino)methyl" moiety is present in both N-(4-(Amino(imino)methyl)benzyl)-2-((R)-4-benzyl-3-oxo-morpholin-2-yl)-acetamide and N-[methyl]benzamide. This structural similarity, particularly the presence of the imino group (-C=N-) directly attached to an amino group, is suggestive of potentially comparable binding interactions or biological activities.

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives

Compound Description: This series of compounds, bearing a thiadiazole ring, a benzamide group, and a Schiff base linker, were synthesized and evaluated for their anticancer potential. [, ] Many of these derivatives displayed substantial anti-cancer activity against a panel of human cancer cell lines, exhibiting GI50 values comparable to the known anticancer drug Adriamycin. [, ]

Relevance: These derivatives, like N-[methyl]benzamide, highlight the use of benzamide as a central scaffold in designing molecules with potential biological activity. While the specific target and mechanism of action might differ, the shared benzamide moiety underlines its importance in medicinal chemistry.

(2S)-N-[5-[amino(imino)methyl]-2- thienyl]methyl-1-[(2R)-2-[(carboxymethyl)amino]-3,3-diphenylpropanoyl]-2-pyrrolidinecarboxamide

Compound Description: (2S)-N-[5-[amino(imino)methyl]-2- thienyl]methyl-1-[(2R)-2-[(carboxymethyl)amino]-3,3-diphenylpropanoyl]-2-pyrrolidinecarboxamide is a potent thrombin inhibitor. [] To improve its pharmaceutical properties, particularly its stability and resistance to moisture absorption, researchers developed maleate salts of this compound. []

Relevance: Similar to N-[methyl]benzamide, (2S)-N-[5-[amino(imino)methyl]-2- thienyl]methyl-1-[(2R)-2-[(carboxymethyl)amino]-3,3-diphenylpropanoyl]-2-pyrrolidinecarboxamide incorporates an "amino(imino)methyl" group. This shared structural element could potentially lead to similar binding interactions or biological activities.

Properties

Product Name

N-BENZOYL-N'-(2-FURYLMETHYL)GUANIDINE

IUPAC Name

N-[N'-(furan-2-ylmethyl)carbamimidoyl]benzamide

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C13H13N3O2/c14-13(15-9-11-7-4-8-18-11)16-12(17)10-5-2-1-3-6-10/h1-8H,9H2,(H3,14,15,16,17)

InChI Key

MCSITUVFCIPKPG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=NCC2=CC=CO2)N

Solubility

>36.5 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NCC2=CC=CO2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.